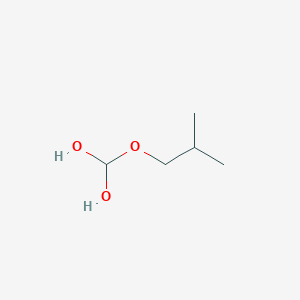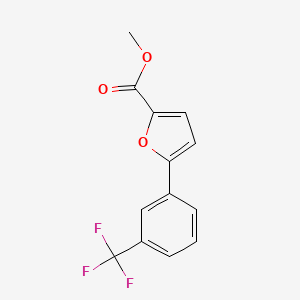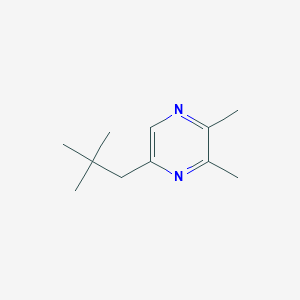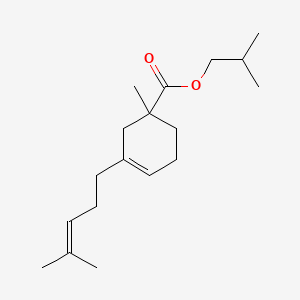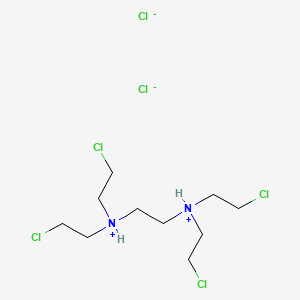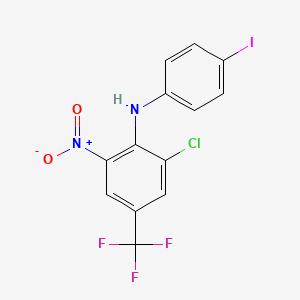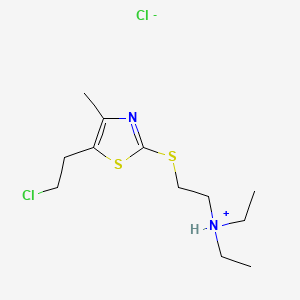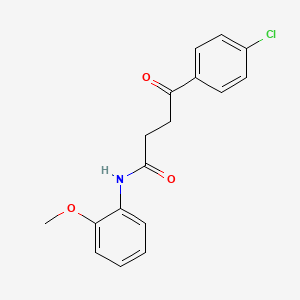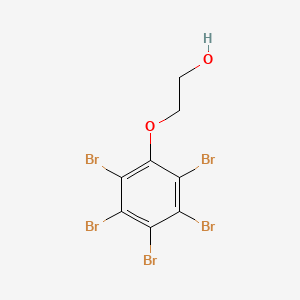
2-(Pentabromophenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentabromophenoxy)ethanol: is an organic compound that belongs to the class of brominated flame retardants. It is characterized by the presence of five bromine atoms attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is primarily used in various industrial applications due to its flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentabromophenoxy)ethanol typically involves the bromination of phenoxyethanol. The process begins with the preparation of phenoxyethanol, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves continuous monitoring of the reaction parameters, such as temperature, concentration of brominating agents, and reaction time. The final product is purified through techniques like recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pentabromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 2-(Pentabromophenoxy)acetaldehyde or 2-(Pentabromophenoxy)acetic acid.
Reduction: The compound can be reduced to form the corresponding brominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(Pentabromophenoxy)acetaldehyde, 2-(Pentabromophenoxy)acetic acid.
Reduction: Brominated phenol.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Pentabromophenoxy)ethanol has several applications in scientific research, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the manufacturing of flame-retardant materials, such as textiles, plastics, and electronic components.
Mecanismo De Acción
The flame-retardant properties of 2-(Pentabromophenoxy)ethanol are attributed to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire.
Comparación Con Compuestos Similares
- 2-(Tetrabromophenoxy)ethanol
- 2-(Tribromophenoxy)ethanol
- 2-(Dibromophenoxy)ethanol
Comparison: 2-(Pentabromophenoxy)ethanol is unique due to the presence of five bromine atoms, which enhances its flame-retardant properties compared to its less brominated counterparts. The higher bromine content increases the efficiency of flame inhibition and the formation of a protective char layer. Additionally, the compound’s chemical stability and resistance to degradation make it a preferred choice in various industrial applications.
Propiedades
Número CAS |
60593-02-4 |
|---|---|
Fórmula molecular |
C8H5Br5O2 |
Peso molecular |
532.64 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentabromophenoxy)ethanol |
InChI |
InChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |
Clave InChI |
ZANXWPPILUXIGV-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


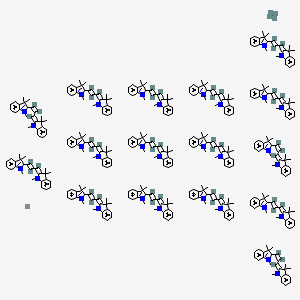
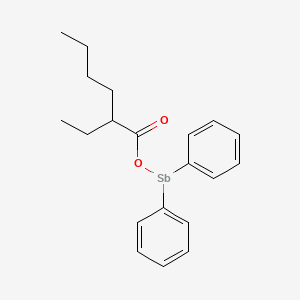
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
